molecular formula C19H21N3OS B1311914 Quetiapine Hydroxy Impurity CAS No. 329216-67-3

Quetiapine Hydroxy Impurity

Cat. No. B1311914
M. Wt: 339.5 g/mol
InChI Key: OFLMIXVKBNAUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine Hydroxy Impurity is an impurity present in the antipsychotic drug Quetiapine . It is also known as Quetiapine Dimer . The molecular formula of Quetiapine Hydroxy Impurity is C19H21N3OS and its molecular weight is 339.45 .


Physical And Chemical Properties Analysis

Quetiapine Hydroxy Impurity has a melting point of >50°C (dec.) and a boiling point of 523.4±60.0 °C (Predicted). Its density is 1.29±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Characterization of Quetiapine Impurities

  • Hyphenated LC-MS/MS Technique for Impurity Profile Characterization : A study introduced the use of LC-MS/MS as a modern alternative for characterizing impurities and degradation products of Quetiapine, highlighting its advantages over traditional LC-UV methods. This technique facilitates the development of methods for separating and identifying impurities resulting from synthesis and degradation processes (Stolarczyk & Kutner, 2010).

  • Identification and Characterization of Potential Impurities : Another study identified and characterized seven potential impurities in Quetiapine Fumarate, including by-products, starting materials, and intermediates, using spectroscopic methods (MS, IR, NMR). This work underscores the importance of understanding impurity structures and their formation pathways (Stolarczyk et al., 2009).

Analytical Method Development

  • New Analytical Methods for Determination of Related Components : Research on developing new analytical methods for quantifying Quetiapine and its impurities in pharmaceutical formulations is critical. Such methods ensure the quality of the drug by detecting impurities at very low levels, contributing to drug safety (Raju et al., 2009).

  • Stability-Indicating Methods for Impurity Determination : Studies focusing on stability-indicating methods are essential for identifying and quantifying impurities in Quetiapine formulations under various stress conditions. This research helps in understanding how impurities can affect the drug's stability and efficacy (Mathad et al., 2011).

Metabolite Analysis and Pharmacokinetics

  • Pharmacokinetic Measurement of Quetiapine and Metabolites : Understanding the pharmacokinetics of Quetiapine and its metabolites in humans is crucial for dosing and therapeutic efficacy. Studies using LC-MS/MS assays for this purpose provide valuable information on how the drug and its metabolites are absorbed, distributed, metabolized, and excreted (Davis et al., 2010).

Safety And Hazards

In terms of safety and hazards, it is recommended to wash thoroughly after handling Quetiapine Hydroxy Impurity. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

Future research could focus on the successful method migration of a USP impurity monograph to the Alliance iS HPLC System . This could lead to reproducible quantitative results of the Quetiapine Fumarate drug substance and increased injection precision .

properties

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLMIXVKBNAUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211254
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Hydroxy Impurity

CAS RN

329216-67-3, 329218-14-6
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329216-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Des-hydroxyethyl quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES-HYDROXYETHYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GWY87J9I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.